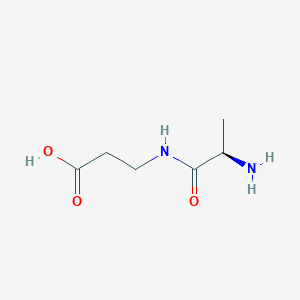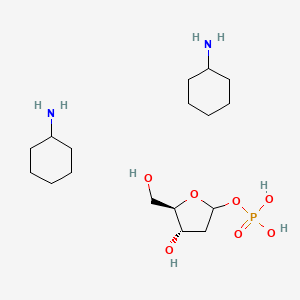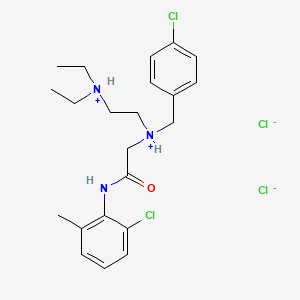
6'-Chloro-2-(p-chlorobenzyl(2-(diethylamino)ethyl)amino)-o-acetototuidide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-chloro-6-methylanilino)-2-oxoethyl]-[(4-chlorophenyl)methyl]-[2-(diethylazaniumyl)ethyl]azanium dichloride is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-chloro-6-methylanilino)-2-oxoethyl]-[(4-chlorophenyl)methyl]-[2-(diethylazaniumyl)ethyl]azanium dichloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2-chloro-6-methylaniline, which is then reacted with other reagents to form the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(2-chloro-6-methylanilino)-2-oxoethyl]-[(4-chlorophenyl)methyl]-[2-(diethylazaniumyl)ethyl]azanium dichloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines and other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction and conditions. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology
In biological research, the compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate enzyme activity or as a ligand in receptor binding studies.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may be investigated for its ability to interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes.
Industry
In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of [2-(2-chloro-6-methylanilino)-2-oxoethyl]-[(4-chlorophenyl)methyl]-[2-(diethylazaniumyl)ethyl]azanium dichloride involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, resulting in various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other aniline derivatives and compounds with similar functional groups. Examples include:
- 2-chloro-6-methylaniline
- 4-chlorophenylmethyl derivatives
- Diethylazaniumyl compounds
Uniqueness
What sets [2-(2-chloro-6-methylanilino)-2-oxoethyl]-[(4-chlorophenyl)methyl]-[2-(diethylazaniumyl)ethyl]azanium dichloride apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
77966-38-2 |
|---|---|
Formule moléculaire |
C22H31Cl4N3O |
Poids moléculaire |
495.3 g/mol |
Nom IUPAC |
[2-(2-chloro-6-methylanilino)-2-oxoethyl]-[(4-chlorophenyl)methyl]-[2-(diethylazaniumyl)ethyl]azanium;dichloride |
InChI |
InChI=1S/C22H29Cl2N3O.2ClH/c1-4-26(5-2)13-14-27(15-18-9-11-19(23)12-10-18)16-21(28)25-22-17(3)7-6-8-20(22)24;;/h6-12H,4-5,13-16H2,1-3H3,(H,25,28);2*1H |
Clé InChI |
XGOCQYAXNACGKF-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CC[NH+](CC1=CC=C(C=C1)Cl)CC(=O)NC2=C(C=CC=C2Cl)C.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


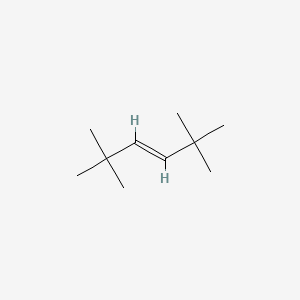
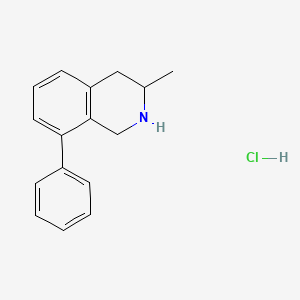
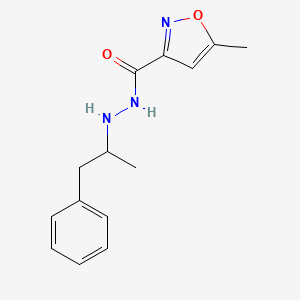
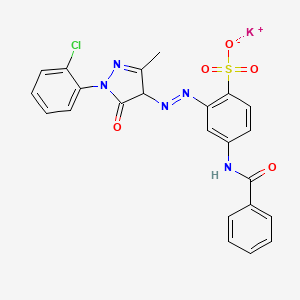
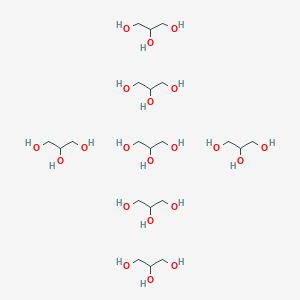
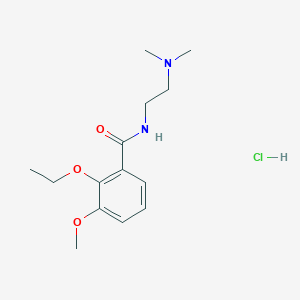
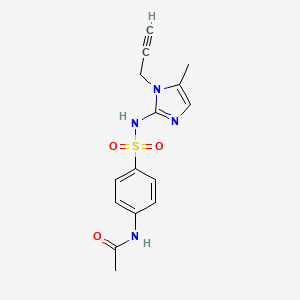
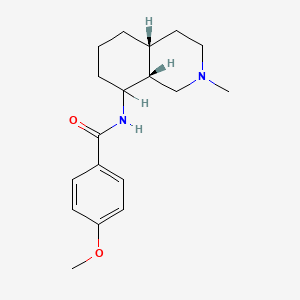
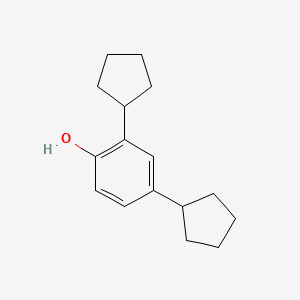
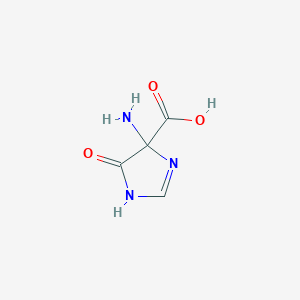
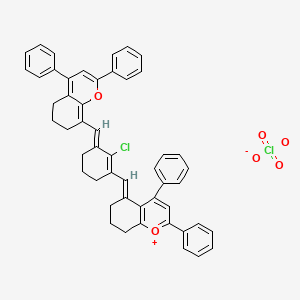
![3H-Indolium, 5-chloro-2-[2-[4-[(2-cyanoethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, methyl sulfate](/img/structure/B13761097.png)
